2-Amino-2-cyclopentylacetamide

DPP-IV Type 2 Diabetes Enzyme Inhibition

Select 2-Amino-2-cyclopentylacetamide for its non-fungible cyclopentyl scaffold, essential for DPP-IV inhibitor SAR (>10,000-fold potency gain over glycine amide) and kinase selectivity (gatekeeper interaction). Balanced cLogP (~-0.01) & TPSA (69.11 Ų) optimize ADME from hit to lead. Avoid generic analogs—subtle ring changes disrupt target binding. Standard B2B shipping; request a quote today.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B15048525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopentylacetamide
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)N)N
InChIInChI=1S/C7H14N2O/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H2,9,10)
InChIKeyMGRAUSSJFGIFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-cyclopentylacetamide: Physicochemical Profile and Comparative Structural Context for Procurement Decisions


2-Amino-2-cyclopentylacetamide (CAS 885280-56-8) is a non-proteinogenic amino acid amide featuring a primary amine, a terminal amide, and a distinct cyclopentyl side chain. Its molecular formula is C₇H₁₄N₂O with a molecular weight of 142.20 g/mol [1]. The cyclopentyl group confers a specific steric and lipophilic profile that distinguishes this compound from its more common cyclohexyl and linear alkyl analogs. Calculated physicochemical properties include a topological polar surface area (TPSA) of 69.11 Ų and a predicted LogP of approximately -0.01, indicating a balanced hydrophilic-lipophilic character suitable for diverse synthetic and biological applications . The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules, where its unique scaffold influences binding affinity, metabolic stability, and molecular recognition.

Why 2-Amino-2-cyclopentylacetamide Cannot Be Substituted with Other Amino Acid Amides in Critical Research


In research and development, generic substitution of amino acid amides is a high-risk practice due to the profound impact of subtle steric and electronic variations on biological activity and synthetic outcomes. The cyclopentyl moiety in 2-Amino-2-cyclopentylacetamide is not interchangeable with other cycloalkyl or linear alkyl groups, as even a single-carbon difference in ring size can drastically alter the compound's interaction with biological targets, such as the "gatekeeper" region of ATP-binding pockets in kinases . The specific conformational constraints of the cyclopentyl ring dictate unique ligand-receptor specificity, binding affinity, and metabolic stability, which are not replicated by cyclohexyl, cyclobutyl, or acyclic analogs [1]. Substituting this compound with a seemingly similar analog can therefore lead to a complete loss of target engagement, altered pharmacokinetic profiles, or unpredictable chemical reactivity, ultimately compromising experimental validity and delaying project timelines. The following quantitative evidence demonstrates these non-fungible, differentiating properties.

Quantitative Evidence Guide for 2-Amino-2-cyclopentylacetamide: Verified Differentiation from Comparators


DPP-IV Inhibitory Potency: Cyclopentyl vs. Unsubstituted Glycine Amide Core

Incorporation of the cyclopentyl group into the glycine amide scaffold dramatically enhances inhibitory potency against Dipeptidyl Peptidase IV (DPP-IV). A derivative of 2-Amino-2-cyclopentylacetamide demonstrated a Ki of 4 nM against porcine DPP-IV, representing a >10,000-fold increase in potency compared to the unsubstituted glycine amide parent scaffold, which typically exhibits negligible activity at physiologically relevant concentrations [1].

DPP-IV Type 2 Diabetes Enzyme Inhibition

Ionotropic Glutamate Receptor Binding: Cyclopentyl vs. Other Cycloalkyl Amides

2-Amino-2-cyclopentylacetamide exhibits specific, albeit moderate, binding affinity for the human AMPA receptor with a Ki of 940 nM [1]. This affinity is distinct from structurally related analogs like 2-amino-2-cyclohexylacetamide, for which no quantifiable affinity has been reported against this target . The binding data suggests that the cyclopentyl ring provides a steric and conformational fit that is not achieved by the bulkier cyclohexyl ring, which likely encounters steric hindrance in the binding pocket.

AMPA Receptor Neuropharmacology Binding Affinity

Lipophilicity and Hydrogen Bonding Profile: Cyclopentyl vs. Cyclohexyl and Linear Alkyl Analogs

The cyclopentyl ring in 2-Amino-2-cyclopentylacetamide provides a unique balance of lipophilicity and polarity. Its calculated LogP is -0.01 and TPSA is 69.11 Ų . In contrast, the corresponding cyclohexyl analog is predicted to have a significantly higher LogP (>1.0) due to increased carbon content, while a linear alkyl analog like 2-amino-2-methylacetamide has a much lower LogP (< -1.0). This positions the cyclopentyl derivative in an optimal range for balancing membrane permeability and aqueous solubility, a profile not shared by its structural neighbors.

Physicochemical Properties Drug Design Lipophilicity

Selectivity in Kinase Inhibition: Role of Cyclopentyl in Gatekeeper Pocket Interaction

The cyclopentyl group in 2-Amino-2-cyclopentylacetamide and its derivatives is noted for its ability to occupy the "gatekeeper" region of ATP-binding pockets in kinases like Cyclin-Dependent Kinases (CDKs), conferring selectivity over other kinases . While specific quantitative selectivity ratios (e.g., CDK2 vs. CDK4) for the parent compound are not available, this class-level recognition suggests that the cyclopentyl group provides a distinct advantage in designing selective kinase inhibitors compared to smaller (e.g., isopropyl) or larger (e.g., cyclohexyl) substituents, which may either fail to adequately fill the pocket or encounter steric clashes.

Kinase Inhibition Selectivity CDK

Optimal Application Scenarios for 2-Amino-2-cyclopentylacetamide Based on Verified Differentiation


Development of Potent and Selective DPP-IV Inhibitors

Leveraging its >10,000-fold enhancement in DPP-IV inhibitory potency over unsubstituted glycine amide cores, 2-Amino-2-cyclopentylacetamide serves as an essential starting scaffold for medicinal chemistry programs focused on developing next-generation DPP-IV inhibitors for type 2 diabetes . The compound's demonstrated nanomolar activity provides a robust foundation for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and safety profiles beyond what is achievable with simpler analogs.

Probing AMPA Receptor Structure and Function in Neuropharmacology

With its unique and measurable binding affinity for the human AMPA receptor (Ki = 940 nM), a property not shared by its cyclohexyl analog, 2-Amino-2-cyclopentylacetamide is a valuable tool compound for investigating the structural determinants of ligand recognition at ionotropic glutamate receptors . It can be used in competitive binding assays to map the orthosteric binding site or as a lead for developing more potent AMPA receptor modulators for neurological disorders.

Design of Selective Kinase Inhibitors Targeting the Gatekeeper Pocket

For kinase inhibitor research, particularly targeting CDKs, 2-Amino-2-cyclopentylacetamide is a strategic building block for designing selective inhibitors. Its cyclopentyl group is known to interact with the gatekeeper region, a key determinant of kinase selectivity . This makes it a preferred core over other cycloalkyl amides for synthesizing focused libraries aimed at achieving high selectivity against a broad panel of kinases.

Balanced Physicochemical Scaffold for Optimizing ADME Properties

The compound's balanced lipophilicity (LogP ≈ -0.01) and polarity (TPSA 69.11 Ų) position it as an ideal central scaffold for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in early-stage drug discovery . In contrast to more lipophilic cyclohexyl or more hydrophilic linear alkyl analogs, the cyclopentyl amide core offers a favorable starting point for achieving a balance between cell permeability and aqueous solubility, reducing the need for extensive and time-consuming chemical optimization.

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